

3-Bromo-5-(difluoromethoxy)thioanisole

chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-(difluoromethoxy)thioanisole

Cat. No.: B1412533

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Technical Guide: 3-Bromo-5-(difluoromethoxy)thioanisole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document aims to provide a comprehensive overview of the chemical properties, experimental protocols, and biological activities of **3-Bromo-5-(difluoromethoxy)thioanisole**. However, a thorough search of scientific literature and chemical databases has revealed no specific information for this particular compound. The requested data regarding its chemical properties, synthesis, experimental protocols, and potential signaling pathways is not available in the public domain.

It is possible that **3-Bromo-5-(difluoromethoxy)thioanisole** is a novel compound that has not yet been synthesized or characterized. Alternatively, there may be a typographical error in the chemical name provided.

To assist in your research, this guide will provide information on structurally similar compounds for which data is available. These include the ether analog, 3-Bromo-5-(difluoromethoxy)anisole, and the trifluoromethyl analog, 3-Bromo-5-(trifluoromethyl)thioanisole. It is important to note that the substitution of a thioether (-S-)

linkage for an ether (-O-) linkage, or a difluoromethoxy (-OCHF₂) group for a trifluoromethyl (-CF₃) group, can significantly alter the physicochemical and biological properties of a molecule.

Part 1: Closely Related Analogs

3-Bromo-5-(difluoromethoxy)anisole

This compound is the ether analog of the requested molecule.

Chemical Structure:

Figure 1: Chemical structure of 3-Bromo-5-(difluoromethoxy)anisole.

Physicochemical Properties:

A summary of the available data for 3-Bromo-5-(difluoromethoxy)anisole is presented below.

Property	Value	Reference
CAS Number	1261446-31-4	[1][2]
Molecular Formula	C ₈ H ₇ BrF ₂ O ₂	[2]
Molecular Weight	253.04 g/mol	[2]

3-Bromo-5-(trifluoromethyl)thioanisole

This compound shares the thioanisole core and the bromo-substituent at position 3, but features a trifluoromethyl group instead of a difluoromethoxy group at position 5.

Chemical Structure:

Figure 2: Chemical structure of 3-Bromo-5-(trifluoromethyl)thioanisole.

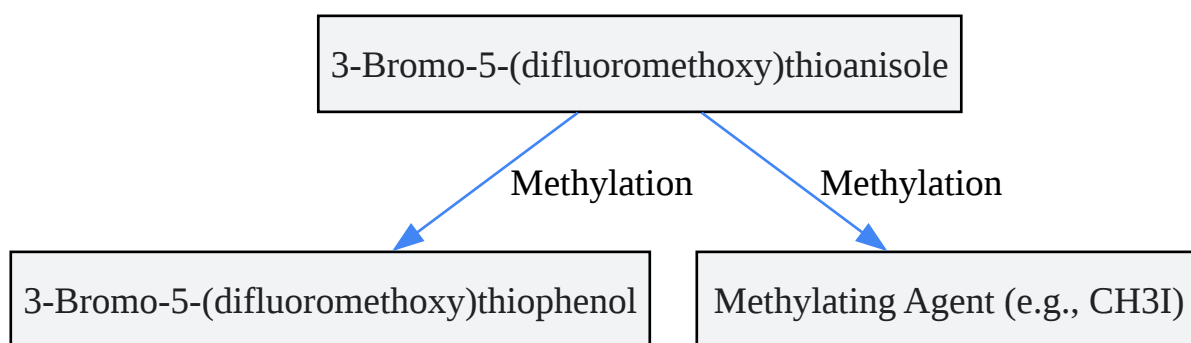
Physicochemical Properties:

Property	Value	Reference
CAS Number	1072944-92-3	
Molecular Weight	271.1 g/mol	
IUPAC Name	3-bromo-5-(trifluoromethyl)phenyl methyl sulfide	
Purity	98%	
Physical Form	Liquid	

Part 2: Potential Synthetic Strategies

While no specific synthesis for **3-Bromo-5-(difluoromethoxy)thioanisole** has been reported, a plausible synthetic route can be proposed based on general organic chemistry principles and known reactions for analogous compounds.

A potential disconnection approach suggests that the target molecule could be synthesized from a suitable thiophenol precursor.



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Figure 3: Proposed retrosynthetic analysis.

General Experimental Protocol for Thioether Formation:

The synthesis of thioanisoles from thiophenols is a well-established reaction. A general protocol would involve the deprotonation of the thiophenol followed by nucleophilic attack on a

methylating agent.

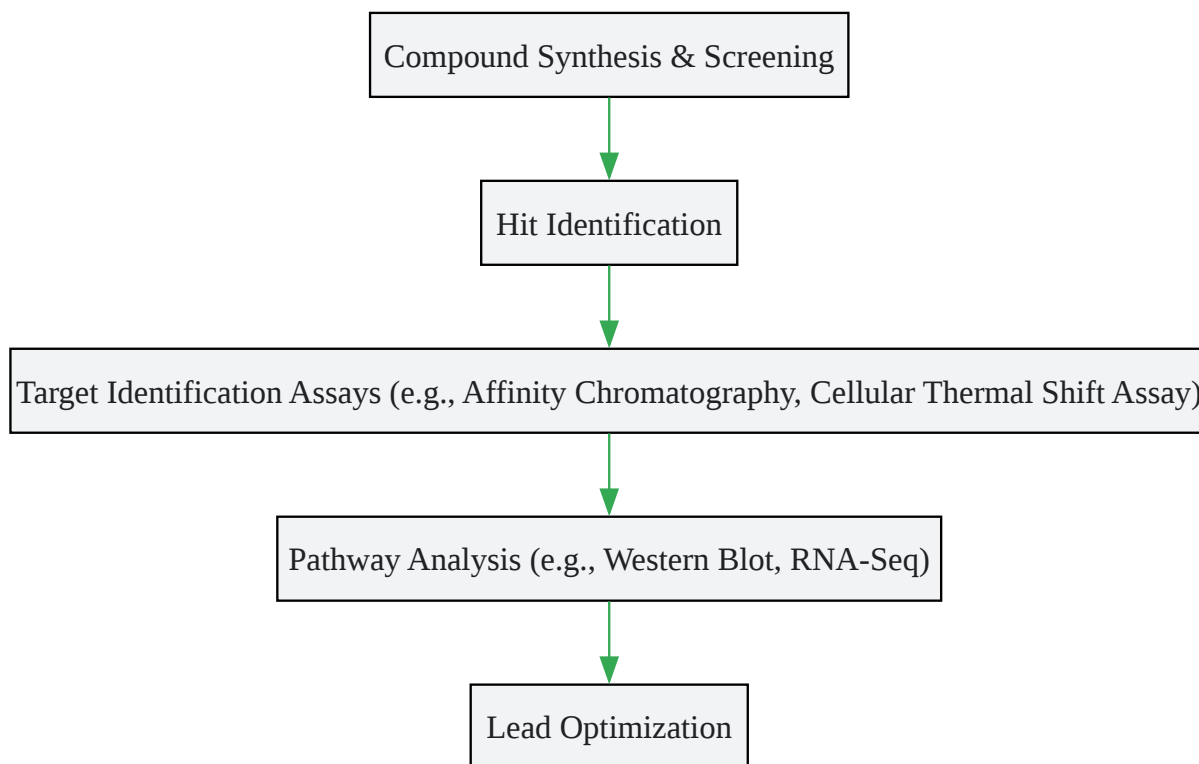
- Deprotonation: 3-Bromo-5-(difluoromethoxy)thiophenol would be dissolved in a suitable solvent (e.g., ethanol, DMF).
- A base (e.g., sodium hydroxide, sodium hydride) would be added to deprotonate the thiol, forming the corresponding thiophenolate.
- Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, would be added to the reaction mixture.
- The reaction would be stirred at an appropriate temperature (typically room temperature to gentle heating) until completion, monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified using column chromatography.

Part 3: Potential Biological Activity and Signaling Pathways

Given the absence of experimental data for **3-Bromo-5-(difluoromethoxy)thioanisole**, any discussion of its biological activity remains speculative. However, the structural motifs present in the molecule, such as the bromo- and difluoromethoxy-substituted phenyl ring, are found in various biologically active compounds.

For instance, other thioanisole derivatives have been investigated for their potential as herbicidal agents.^[3]

Should this compound be synthesized and screened for biological activity, a general workflow for target identification and pathway analysis is outlined below.



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Figure 4: General workflow for drug discovery.

Conclusion

There is currently no publicly available scientific information on **3-Bromo-5-(difluoromethoxy)thioanisole**. This technical guide has provided information on closely related analogs to aid in further research. The synthesis of this compound is theoretically plausible, and should it become available, its biological properties would be of interest to the scientific community. Researchers interested in this molecule would need to undertake its synthesis and subsequent characterization and biological evaluation.

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References

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- To cite this document: BenchChem. [3-Bromo-5-(difluoromethoxy)thioanisole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1412533#3-bromo-5-difluoromethoxy-thioanisole-chemical-properties]

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